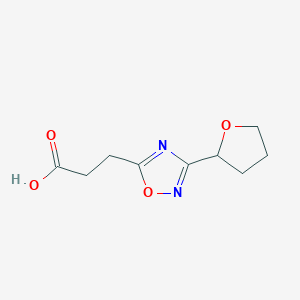

3-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

Description

3-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a synthetic organic compound characterized by the presence of a tetrahydrofuran ring, an oxadiazole ring, and a propanoic acid moiety

Properties

Molecular Formula |

C9H12N2O4 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

3-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid |

InChI |

InChI=1S/C9H12N2O4/c12-8(13)4-3-7-10-9(11-15-7)6-2-1-5-14-6/h6H,1-5H2,(H,12,13) |

InChI Key |

KPUXMZLDLROCEW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C2=NOC(=N2)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves multiple steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base.

Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling of the Rings: The tetrahydrofuran and oxadiazole rings are then coupled through a series of reactions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring may yield lactones, while reduction of the oxadiazole ring could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes involved in the metabolism of oxadiazole and tetrahydrofuran derivatives. It can also serve as a ligand in the study of receptor-ligand interactions.

Medicine

Medically, this compound has potential applications as a drug candidate due to its ability to interact with biological targets. Its structure allows for the modulation of various biological pathways, making it a candidate for the development of new therapeutics.

Industry

In industry, 3-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid can be used in the production of polymers and materials with unique properties. Its incorporation into polymer chains can impart desirable characteristics such as increased stability, flexibility, and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3-(Tetrahydrofuran-2-yl)propanoic acid: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity and biological activity.

3-(1,2,4-Oxadiazol-5-yl)propanoic acid: Lacks the tetrahydrofuran ring, which may reduce its solubility and bioavailability.

3-(3-(Tetrahydrofuran-2-yl)-1,2,4-triazol-5-yl)propanoic acid: Similar structure but with a triazole ring instead of an oxadiazole ring, which can alter its reactivity and biological properties.

Uniqueness

The uniqueness of 3-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid lies in its combination of the tetrahydrofuran and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.

Biological Activity

3-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid (CAS: 1483807-06-2) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, focusing on its anticancer properties and possible mechanisms of action.

- Molecular Formula : C11H13N3O3

- Molecular Weight : 212.21 g/mol

- Purity : 98%

- InChI Key : KPUXMZLDLROCEW-UHFFFAOYNA-N

Synthesis

The synthesis of 3-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the reaction of tetrahydrofuran derivatives with oxadiazole precursors. The process includes various steps such as cyclization and acylation to form the desired oxadiazole structure linked to a propanoic acid moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole ring system. Specifically, derivatives that integrate tetrahydrofuran and oxadiazole structures have shown promise against various cancer cell lines.

-

Mechanism of Action :

- The compound may exert its effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Notably, it has been suggested that compounds with oxadiazole rings can inhibit Class I PI3-kinase enzymes, which play a critical role in tumorigenesis by regulating cell growth and metabolism .

-

Case Studies :

- In a comparative study, several oxadiazole derivatives were tested against human liver carcinoma cells (HepG2). Compounds similar to 3-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid demonstrated significant cytotoxicity with lower toxicity to normal cells compared to standard chemotherapeutics like doxorubicin .

- Another investigation revealed that specific structural modifications in oxadiazole compounds enhance their anticancer activity. The presence of both furan and oxadiazole moieties was linked to increased efficacy against cancer cells .

Other Biological Activities

Beyond anticancer properties, compounds featuring oxadiazole rings have been reported to exhibit additional biological activities:

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains and fungi.

- Anti-inflammatory Effects : Certain studies suggest that these compounds may also modulate inflammatory responses, potentially benefiting conditions like rheumatoid arthritis .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.